molecular formula C11H14BrNOS B8412905 1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine

1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine

Cat. No. B8412905
M. Wt: 288.21 g/mol
InChI Key: UAGDHOKXOCPUKI-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of crude 1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine (7 g) and p-toluenesulfonic acid (730 mg, 3.88 mmol) in n-butanol (100 mL) was heated to reflux for 16 h. n-Butanol was evaporated, water (100 mL) and saturated aqueous sodium bicarbonate (50 mL) were added and the mixture was extracted with DCM (3×80 mL). The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated to afford 900 mg (17%) of the crude title compound as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.26-7.40 (t, J=8.1 Hz, 1H), 7.62 (d, J=6.9 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 9.04 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([S:11]C(C)(C)C)=[C:4]([CH:8]=[N:9]O)[CH:5]=[CH:6][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)CCC>[Br:1][C:2]1[C:3]2[S:11][N:9]=[CH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)C=NO)SC(C)(C)C
Name
Quantity
730 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
water (100 mL) and saturated aqueous sodium bicarbonate (50 mL) were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2C=NSC21
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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